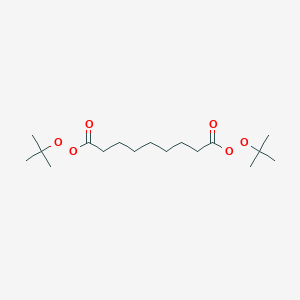
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, commonly known as peroxydicarbonic acid, is a powerful oxidizing agent that has been extensively studied for its potential applications in various scientific fields. This compound is a peroxide derivative of carbonic acid and is highly reactive due to its peroxide bond. In
Mécanisme D'action
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester acts as an oxidizing agent by donating oxygen atoms to the substrate. The peroxide bond in the molecule is highly reactive and can be easily broken to form free radicals. These free radicals can then react with the substrate to form the desired product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Effets Biochimiques Et Physiologiques
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. Ingestion of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can cause gastrointestinal irritation, nausea, and vomiting. It is also a potent irritant to the respiratory system and can cause lung damage if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester is a powerful oxidizing agent that can be used in a wide range of lab experiments. Its high reactivity and selectivity make it an ideal choice for the synthesis of various organic compounds. However, its high toxicity and potential for explosive decomposition limit its use in certain experiments. Additionally, the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be challenging and requires specialized equipment and expertise.
Orientations Futures
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has potential applications in various scientific fields, including organic synthesis, polymerization, and the production of detergents. Future research could focus on the development of new synthesis methods that are more efficient and less hazardous. Additionally, the biochemical and physiological effects of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester could be further studied to determine its potential as a therapeutic agent. Finally, the use of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester in combination with other reagents could be explored to develop new and more selective oxidation reactions.
Méthodes De Synthèse
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be synthesized by the reaction of hydrogen peroxide and t-butyl hydroperoxide with carbon dioxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of the reaction is dependent on the concentration of the reactants and the reaction conditions.
Applications De Recherche Scientifique
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been widely used in scientific research as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It has also been used in the oxidation of sulfides to sulfoxides and sulfones. Additionally, nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been used in the polymerization of ethylene and in the production of detergents.
Propriétés
Numéro CAS |
16580-06-6 |
|---|---|
Nom du produit |
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester |
Formule moléculaire |
C17H32O6 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
Clé InChI |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
SMILES canonique |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Autres numéros CAS |
16580-06-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



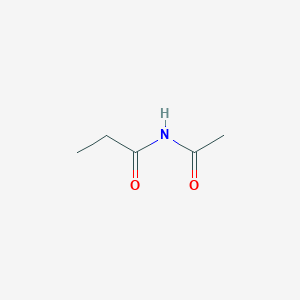

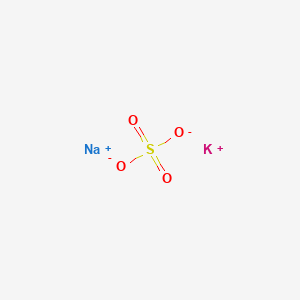
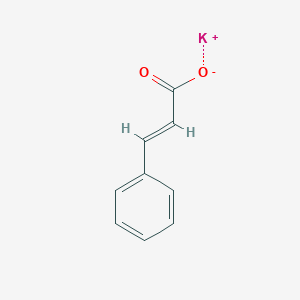
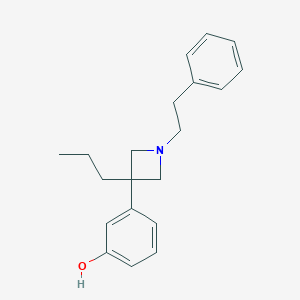

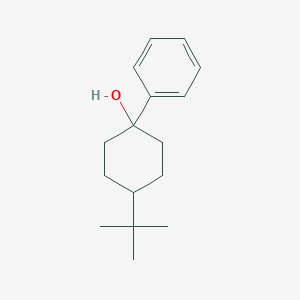
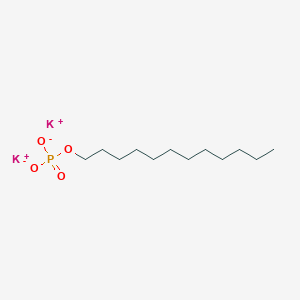
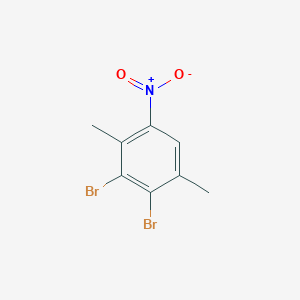

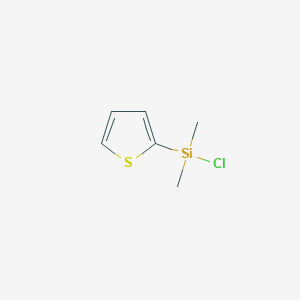
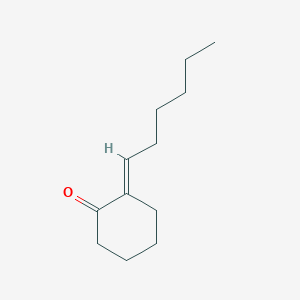
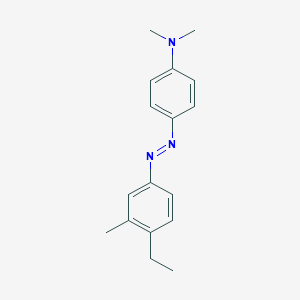
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)